3-[(4-Bromophenyl)methoxy]-6-methyl-2-nitropyridine
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Overview
Description
3-[(4-bromophenyl)methoxy]-6-methyl-2-nitropyridine is a C-nitro compound.
Scientific Research Applications
Synthesis and Rearrangements
The compound can be used in the synthesis of other chemicals. For instance, it is involved in the formation of imidazopyridines when reacted with triethylamine, as demonstrated in a study on isoxazolones and their rearrangements (Khalafy, Dilmaghani, & Setamdideh, 2002).
Reissert-Kaufmann-type Reaction
It is also used in the Reissert-Kaufmann-type reaction, which provides a route for preparing nitropyridinecarboxylic acids, as shown in a study on the reaction of 4-Nitropyridine N-Oxide and its homologues (Matsumura, Ariga, & Ohfuji, 1970).
Potential in Nonlinear Optics
Some derivatives of 3-[(4-Bromophenyl)methoxy]-6-methyl-2-nitropyridine show promise in nonlinear optics applications. This is evident from a study on the synthesis and characterization of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives (Khalid et al., 2020).
Nucleophilic Substitution Reactions
The compound also finds use in studies of nucleophilic substitution reactions. For example, 4-nitro- and 4-methoxy-3-pyridinecarboxylic acid-1-oxides were converted into various derivatives through nucleophilic reactions, as highlighted in a study on the subject (Voltrová & Prutianov, 1997).
Synthetic Pathway Exploration
Another aspect of its application is exploring synthetic pathways. A study on the synthesis of 2-Amino-6-methoxy-3-nitropyridine from 2,6-dichloro-3-nitropyridine illustrates this (Guo-qiang, 2008).
properties
Molecular Formula |
C13H11BrN2O3 |
---|---|
Molecular Weight |
323.14 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methoxy]-6-methyl-2-nitropyridine |
InChI |
InChI=1S/C13H11BrN2O3/c1-9-2-7-12(13(15-9)16(17)18)19-8-10-3-5-11(14)6-4-10/h2-7H,8H2,1H3 |
InChI Key |
IFDGERBZNBLBRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OCC2=CC=C(C=C2)Br)[N+](=O)[O-] |
solubility |
2.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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